molecular formula C17H16Cl2N4O2 B4305451 2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE

2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE

Cat. No.: B4305451
M. Wt: 379.2 g/mol
InChI Key: JVADAEPYKLFVFA-UHFFFAOYSA-N
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Description

2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIETHOXY-3-AZABICYCLO[310]HEX-2-EN-1-YL CYANIDE is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a precursor such as malononitrile dimer reacts with appropriate electrophilic compounds under controlled conditions . The reaction conditions often include the use of bases like sodium hydride or sodium alkoxide and acids to facilitate the formation of the desired bicyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino and dichlorophenyl groups can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIETHOXY-3-AZABICYCLO[310]HEX-2-EN-1-YL CYANIDE lies in its specific substitution pattern and the presence of diethoxy groups

Properties

IUPAC Name

2-amino-6-(2,3-dichlorophenyl)-4,4-diethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4O2/c1-3-24-17(25-4-2)16(9-21)13(15(16,8-20)14(22)23-17)10-6-5-7-11(18)12(10)19/h5-7,13H,3-4H2,1-2H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVADAEPYKLFVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(C2(C(C2(C(=N1)N)C#N)C3=C(C(=CC=C3)Cl)Cl)C#N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE
Reactant of Route 2
2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE
Reactant of Route 3
2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE
Reactant of Route 4
2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE
Reactant of Route 5
2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE
Reactant of Route 6
2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE

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